molecular formula C23H30N2O4S B281043 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

货号 B281043
分子量: 430.6 g/mol
InChI 键: LRCMZXKHTAFOQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various B-cell malignancies.

作用机制

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide binds to the active site of BTK, preventing its activation and downstream signaling. This results in the inhibition of B-cell proliferation and survival, leading to tumor cell death.
Biochemical and Physiological Effects
5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor effects, 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has also been shown to have immunomodulatory effects, including the inhibition of inflammatory cytokine production.

实验室实验的优点和局限性

One of the main advantages of 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide is its specificity for BTK, which reduces the likelihood of off-target effects. It is also effective in overcoming resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed other treatments. However, like all experimental drugs, 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has limitations. It is still in the early stages of clinical development, and its long-term safety and efficacy have yet to be established. Additionally, the cost of producing 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide may limit its availability for research purposes.

未来方向

There are several potential future directions for the development of 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. One possibility is the exploration of its use in combination with other therapies, such as chemotherapy or immunotherapy. Another potential application is the use of 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide in the treatment of autoimmune diseases, where BTK plays a role in the pathogenesis. Finally, further research is needed to identify biomarkers that can predict response to 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, which could help to identify patients who are most likely to benefit from the treatment.

合成方法

The synthesis of 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves several steps, starting with the reaction of 4-nitrophenylsulfonamide with 4-(4-morpholinyl)benzaldehyde to form an intermediate compound. This is then reacted with tert-butyl 2,3-dimethylacrylate to form the desired product. The synthesis is relatively straightforward and can be performed on a large scale.

科学研究应用

5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has also been shown to be effective in overcoming resistance to other BTK inhibitors, such as ibrutinib.

属性

分子式

C23H30N2O4S

分子量

430.6 g/mol

IUPAC 名称

5-tert-butyl-2,3-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H30N2O4S/c1-16-14-19(23(3,4)5)15-21(17(16)2)30(27,28)24-20-8-6-18(7-9-20)22(26)25-10-12-29-13-11-25/h6-9,14-15,24H,10-13H2,1-5H3

InChI 键

LRCMZXKHTAFOQG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C

规范 SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。